molecular formula C15H14O4 B3269275 3-(Benzyloxy)-5-methoxybenzoic acid CAS No. 50637-27-9

3-(Benzyloxy)-5-methoxybenzoic acid

Cat. No.: B3269275
CAS No.: 50637-27-9
M. Wt: 258.27 g/mol
InChI Key: SYBXNDVVWNSKKF-UHFFFAOYSA-N
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Description

“3-(Benzyloxy)-5-methoxybenzoic acid” is a type of organic compound. It likely contains a benzoic acid group, which is a carboxylic acid consisting of a benzene ring substituted by a carboxyl group . The “benzyloxy” and “methoxy” parts suggest the presence of benzyl and methyl groups attached to the molecule through an ether linkage .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through processes like the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds .

Properties

IUPAC Name

3-methoxy-5-phenylmethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-7-12(15(16)17)8-14(9-13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBXNDVVWNSKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4.45 g (0.0174 mmol) of methyl 3-(benzyloxy)-5-methoxybenzoate (161) was suspended in 120 mL of 95% ethanol and 5 mL water. An amount of 2.00 g (0.05 mmol) of sodium hydroxide was added. The mixture was heated at reflux for 1 h. After the mixture was evaporated, the residue was quenched with 150 mL of water. The solution was neutralized with dil aq HCl and then the precipitate was collected and washed with water and acetone to give 162.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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